YM022 is a synthetic non-peptide compound classified as a 1,4-benzodiazepin-2-one derivative [ [, , , , , , , ] ]. It is a potent and selective antagonist of the gastrin/CCK-B receptor, which is involved in the regulation of gastric acid secretion and other physiological processes [ [, , , , , , , ] ]. YM022 has been extensively studied for its potential therapeutic applications in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GORD) [ [, ] ].
YM022 possesses a chiral center at the C3 position of the benzodiazepine ring, resulting in two enantiomers: (R)-YM022 and (S)-YM022 [ [, , , ] ]. The (R)-enantiomer exhibits significantly higher affinity for the gastrin/CCK-B receptor compared to the (S)-enantiomer, indicating stereospecific binding [ [, , , ] ].
YM022 is a white to off-white crystalline powder with limited solubility in water [ [, ] ]. It exists in different crystalline forms, including α- and β-forms, which can influence its dissolution rate [ [] ]. The amorphous form of YM022, obtained through spray drying, exhibits enhanced dissolution and bioavailability compared to the crystalline forms [ [] ].
Investigating the role of the gastrin/CCK-B receptor in various physiological processes: YM022 has been used as a pharmacological tool to study the involvement of the gastrin/CCK-B receptor in gastric acid secretion, gastrointestinal motility, pain perception, and other functions [ [, , , , , , , ] ].
Developing novel therapeutic agents for gastrointestinal disorders: YM022 served as a lead compound for the development of other potent and orally active gastrin/CCK-B receptor antagonists, such as YF476 [ [, , ] ]. YF476 is currently under clinical investigation for the treatment of gastroesophageal reflux disease (GORD) [ [, ] ].
Evaluating the efficacy of novel drug delivery systems: The poor water solubility of YM022 has led to the development of various drug delivery systems, such as solid dispersions and colloidal particles, to improve its dissolution and bioavailability [ [, , ] ]. YM022 has been used as a model drug to evaluate the effectiveness of these delivery systems [ [, , ] ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2